1-Cyclohexyl-5-nitro-1H-indazol-3-amine
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Overview
Description
1-Cyclohexyl-5-nitro-1H-indazol-3-amine is a chemical compound with the molecular formula C13H16N4O2. It is part of the indazole family, which is known for its diverse biological activities. This compound is characterized by a cyclohexyl group attached to the indazole ring, which also bears a nitro group at the 5-position and an amine group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of an indazole derivative followed by the introduction of the cyclohexyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-Cyclohexyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-5-nitro-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-Cyclohexyl-5-nitro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
5-Phenyl-1H-indazol-3-amine: This compound has a phenyl group instead of a cyclohexyl group, which may result in different biological activities and chemical properties.
1-Methyl-1H-indazol-5-amine:
5-Chloro-1H-indazol-3-carboxylic acid: The chloro and carboxylic acid groups provide different chemical reactivity and potential for forming derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-cyclohexyl-5-nitroindazol-3-amine |
InChI |
InChI=1S/C13H16N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15) |
InChI Key |
FXROLUQEMIFFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |
Origin of Product |
United States |
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